

## Application Notes and Protocols for 3BP-3940 in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3BP-3940** is a potent and selective peptide-based inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid cancers.[1] This differential expression makes FAP an attractive target for targeted radionuclide therapy (TRT). **3BP-3940**, when chelated with a radionuclide, can be used for both diagnostic imaging and therapeutic purposes, a concept known as theranostics. This document provides detailed application notes and protocols for the use of **3BP-3940** in a research and preclinical setting.

# Mechanism of Action: Targeting the Tumor Microenvironment

**3BP-3940** targets FAP on CAFs, which are integral components of the tumor microenvironment and play a crucial role in tumor growth, invasion, and metastasis.[1] By delivering radionuclides directly to the tumor stroma, **3BP-3940**-based radiopharmaceuticals can irradiate not only the FAP-expressing CAFs but also the neighboring cancer cells through a "cross-fire" effect, particularly with beta- and alpha-emitting radionuclides.

## **FAP Signaling Pathway**



Fibroblast Activation Protein (FAP) is implicated in several signaling pathways that promote a pro-tumoral microenvironment. One key pathway involves the activation of STAT3, leading to the production of CCL2, which in turn recruits myeloid-derived suppressor cells (MDSCs) and promotes tumor growth and immunosuppression.



Click to download full resolution via product page

FAP-mediated STAT3-CCL2 signaling pathway in CAFs.

## **Theranostic Approach with 3BP-3940**

The DOTA chelator conjugated to **3BP-3940** allows for the labeling with various metallic radionuclides, enabling a theranostic approach. Gallium-68 (<sup>68</sup>Ga) is used for PET imaging to visualize FAP expression and determine patient eligibility for therapy, while Lutetium-177 (<sup>177</sup>Lu), Yttrium-90 (<sup>90</sup>Y), or Actinium-225 (<sup>225</sup>Ac) can be used for therapy.[2]

### **Theranostic Workflow**

The following diagram illustrates the typical workflow for the theranostic use of 3BP-3940.





Click to download full resolution via product page

Workflow for 3BP-3940 targeted radionuclide therapy.



### **Data Presentation**

Radiopharmaceutical Production and Quality Control

| Parameter                  | [ <sup>68</sup> Ga]Ga-3BP-3940 | [ <sup>177</sup> Lu]Lu-3BP-3940 |
|----------------------------|--------------------------------|---------------------------------|
| Precursor Amount           | 50 μg                          | 50 μg/GBq                       |
| Radiochemical Yield (RCY)  | ≥90% (decay-corrected)         | 91.5 ± 9.1%                     |
| Radiochemical Purity (RCP) | >95% (HPLC)                    | 96.8 ± 1.2% (HPLC)              |
| Automated Synthesizer      | Trasis miniAllinOne / GAIA     | Trasis miniAllinOne             |
| Reaction Temperature       | 85°C                           | 85°C                            |
| Reaction Time              | 15-20 min                      | 30 min                          |

Data compiled from multiple sources.[3][4][5]

First-in-Human Clinical Study Overview (n=28)



| Parameter                                | Value                                                                      |
|------------------------------------------|----------------------------------------------------------------------------|
| Patient Population                       | Advanced metastatic cancers (pancreatic, breast, lung, etc.)               |
| Radionuclides Used for Therapy           | <sup>177</sup> Lu, <sup>90</sup> Y, <sup>225</sup> Ac (alone or in tandem) |
| Cumulative Activity (177Lu)              | 12.6 ± 11.5 GBq (up to 43.1 GBq)                                           |
| Cumulative Activity (90Y)                | 9.8 ± 7.2 GBq (up to 25.7 GBq)                                             |
| Cumulative Activity ( <sup>225</sup> Ac) | 15.2 ± 8.5 MBq (up to 33 MBq)                                              |
| Treatment Cycles                         | 1-5                                                                        |
| Response Rate (n=28)                     |                                                                            |
| Complete Remission                       | 4% (n=1)                                                                   |
| Partial Remission                        | 14% (n=4)                                                                  |
| Stable Disease                           | 11% (n=3)                                                                  |
| Progressive Disease                      | 32% (n=9)                                                                  |
| Median Overall Survival (PDAC, n=7)      | 9.5 months                                                                 |

Data from a first-in-human study.[2]

## **Experimental Protocols**

# Protocol 1: Automated Radiolabeling of 3BP-3940 with Gallium-68

Materials:

- 3BP-3940 peptide precursor
- 68Ge/68Ga generator
- Trasis miniAllinOne or GAIA synthesis module



- Reagents: Sodium acetate buffer (1 M), sterile water for injection, ethanol, C18 purification cartridge.
- Quality control equipment: HPLC with radioactivity detector, TLC system.

#### Procedure:

- System Preparation: Prepare the automated synthesis module according to the manufacturer's instructions.
- Reagent Preparation:
  - Dissolve 50 μg of 3BP-3940 in 2 mL of 1 M sodium acetate buffer.
- <sup>68</sup>Ga Elution: Elute the <sup>68</sup>Ge/<sup>68</sup>Ga generator with HCl.
- Radiolabeling Reaction:
  - Transfer the <sup>68</sup>Ga eluate to the reaction vessel containing the **3BP-3940** solution.
  - Heat the reaction mixture at 85°C for 15 minutes.[3]
- Purification:
  - Pass the reaction mixture through a C18 cartridge to trap the [68Ga]Ga-3BP-3940.
  - Wash the cartridge with sterile water.
  - Elute the final product with ethanol and formulate in saline.
- Quality Control:
  - Determine the radiochemical purity (RCP) using radio-HPLC and/or radio-TLC. The RCP should be >95%.
  - Perform sterility and endotoxin testing as required for clinical use.



## Protocol 2: Automated Radiolabeling of 3BP-3940 with Lutetium-177

#### Materials:

- 3BP-3940 peptide precursor
- 177LuCl<sub>3</sub> solution
- Trasis miniAllinOne synthesis module
- Reagents: Ascorbic acid buffer (0.1 M), gentisic acid, sterile water for injection, ethanol, C18 purification cartridge.
- Quality control equipment: HPLC with radioactivity detector, TLC system.

#### Procedure:

- System Preparation: Set up the automated synthesis module.
- Reagent Preparation:
  - Prepare a solution of 3BP-3940 at a concentration of 50 μg/GBq of <sup>177</sup>Lu.
  - Prepare a 0.1 M ascorbic acid buffer containing gentisic acid (pH 4.5).
- Radiolabeling Reaction:
  - Combine the ¹¹⁻¹LuCl₃ solution with the 3BP-3940 precursor in the ascorbic acid buffer.
  - Heat the reaction mixture at 85°C for 30 minutes.[4]
- Purification:
  - Purify the [177Lu]Lu-3BP-3940 using a C18 cartridge as described for the <sup>68</sup>Ga labeling.
- · Quality Control:
  - Determine the RCP by radio-HPLC and/or radio-TLC. The RCP should be >95%.



Perform sterility and endotoxin testing.

# Protocol 3: Representative Clinical Administration and Imaging Protocol

Patient Preparation:

 Adequate hydration is recommended before and after administration of the radiopharmaceutical.

Diagnostic Imaging with [68Ga]Ga-3BP-3940:

- Administration: Administer approximately 150 MBq of [<sup>68</sup>Ga]Ga-3BP-3940 intravenously.[6]
- Imaging: Perform a whole-body PET/CT scan 60 minutes post-injection.

Targeted Radionuclide Therapy with [177Lu]Lu-3BP-3940:

- Administration: Administer the therapeutic dose of [177Lu]Lu-3BP-3940 (e.g., up to 9.7 GBq per cycle) as a slow intravenous infusion.[6]
- Post-Therapy Imaging: Perform whole-body SPECT/CT scans at multiple time points (e.g., 24, 48, and 72 hours) post-infusion for dosimetry calculations.
- Monitoring: Monitor the patient for any adverse effects during and after the infusion.

Disclaimer: These protocols are provided for informational purposes for research and preclinical development. Clinical applications must be conducted under approved clinical trial protocols and in accordance with all applicable regulations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3BP-3940, a highly potent FAP-targeting peptide for theranostics production, validation and first in human experience with Ga-68 and Lu-177 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Activation Protein-α Expression in Cancer-Associated Fibroblasts Shows the Poor Survival of Colorectal Cancer via Immune-Mediated Pathways: Implications of FAP in Cancer-Associated Fibroblasts Link Immune Dysregulation to Adverse Survival in Colorectal Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 3BP-3940 in Targeted Radionuclide Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381526#3bp-3940-for-targeted-radionuclide-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





